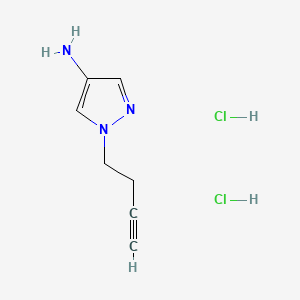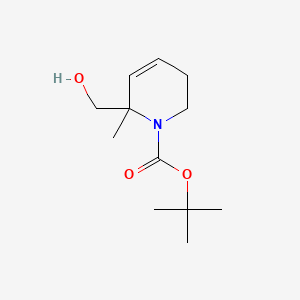![molecular formula C5H9Cl2N3S B6607564 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride CAS No. 2839156-43-1](/img/structure/B6607564.png)
4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride, hereafter referred to as “4H-PTAD”, is a synthetic compound that is of interest to researchers due to its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 173-176°C. 4H-PTAD is an analog of the naturally occurring amino acid threonine and is being studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
4H-PTAD has several potential applications in scientific research. It has been used in studies to investigate the effects of threonine on the activity of enzymes involved in the synthesis of proteins and other biomolecules. It has also been used to study the effects of threonine on neuronal excitability and synaptic transmission. Additionally, 4H-PTAD has been used in studies to investigate the effects of threonine on the metabolism of carbohydrates and lipids.
Mécanisme D'action
The exact mechanism of action of 4H-PTAD is not yet fully understood. However, it is believed to act as an agonist at the threonine receptor, which is a G-protein coupled receptor that is involved in the regulation of several physiological processes. 4H-PTAD is thought to interact with the threonine receptor and activate it, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
4H-PTAD has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in protein synthesis, as well as to increase the synthesis of proteins. Additionally, 4H-PTAD has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to increase neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
4H-PTAD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving 4H-PTAD. One potential direction is to further investigate its effects on the activity of enzymes involved in the synthesis of proteins and other biomolecules. Additionally, further research could be done to explore the effects of 4H-PTAD on neuronal excitability and synaptic transmission. Finally, research could be done to investigate the effects of 4H-PTAD on the metabolism of carbohydrates and lipids.
Méthodes De Synthèse
4H-PTAD can be synthesized using a two-step procedure. The first step involves the reaction of 2-amino-3-methylpyridine with 2-chloro-3-methylthiophene in the presence of a base such as sodium methoxide in methanol. This reaction produces 2-amino-3-methyl-4H-pyrrolo[3,4-d]thiazol. The second step involves the reaction of the product from the first step with hydrochloric acid, which results in the formation of 4H-PTAD.
Propriétés
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.2ClH/c6-5-8-3-1-7-2-4(3)9-5;;/h7H,1-2H2,(H2,6,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPQWEUXBCQXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)
![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
amine hydrochloride](/img/structure/B6607515.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)



![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
